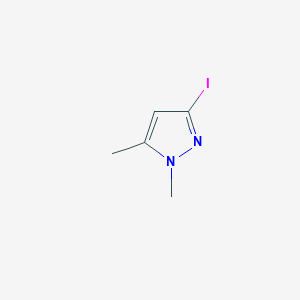

3-iodo-1,5-dimethyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-4-3-5(6)7-8(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGYBABURKWGBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354706-38-9 | |

| Record name | 3-iodo-1,5-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Regioselective Synthesis of 3-Iodo-1,5-Dimethyl-1H-Pyrazole

Strategic Overview: The Challenge of Pyrazole Iodination

Iodinated pyrazoles are foundational building blocks in modern medicinal chemistry and drug development. Their true synthetic value is unlocked in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which enable the construction of complex molecular architectures from the C-I bond.[1][2] The target molecule, this compound, is a particularly valuable intermediate due to the specific placement of the iodine atom, which allows for functionalization at the C3 position.

However, the synthesis of this specific regioisomer is not trivial. The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution reactions—the most common method for iodination—preferentially occur at the C4 position, which typically possesses the highest electron density.[3] Direct iodination of 1,5-dimethyl-1H-pyrazole using common electrophilic iodine sources like molecular iodine (I₂) with an oxidant or N-Iodosuccinimide (NIS) would, therefore, be expected to yield the undesired 4-iodo-1,5-dimethyl-1H-pyrazole as the major product.

This guide provides a comprehensive analysis and a field-proven protocol for overcoming this inherent regioselectivity challenge. We will focus on a robust strategy that leverages the differential acidity of the pyrazole ring's C-H bonds to achieve exclusive iodination at the C3 position.

Mechanistic Rationale: Directed Ortho-Metalation (DoM)

To circumvent the kinetic preference for C4 electrophilic attack, a more controlled, thermodynamically driven approach is required. The most effective strategy is a directed ortho-metalation (DoM), specifically a deprotonation-iodination sequence.

The rationale is based on the following principles:

-

C-H Bond Acidity: The C-H bonds on the pyrazole ring have different acidities. The C3 and C5 protons are generally more acidic than the C4 proton due to the inductive effect of the adjacent nitrogen atoms. In 1,5-dimethyl-1H-pyrazole, the C5 position is blocked by a methyl group, leaving the C3 proton as the most acidic site on the ring.

-

Strong, Non-Nucleophilic Base: A strong, sterically hindered base, such as n-butyllithium (n-BuLi), can selectively deprotonate the most acidic position (C3) at low temperatures. This forms a highly reactive pyrazolyl-lithium intermediate.

-

Electrophilic Quench: This in-situ generated lithium species is a potent nucleophile that can be "trapped" or "quenched" by an electrophilic iodine source, such as molecular iodine (I₂). The iodine atom is delivered precisely to the position where the lithium was located, resulting in the exclusive formation of the 3-iodo product.[1]

This sequence provides near-perfect regiocontrol, making it the superior method for synthesizing this compound.

Reaction Mechanism: Deprotonation-Iodination

The following diagram illustrates the two-step mechanism for the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1,5-dimethyl-1H-pyrazole (961 mg, 10.0 mmol).

-

Dissolution: Add anhydrous tetrahydrofuran (THF, 50 mL) via syringe and stir until the pyrazole is fully dissolved.

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: While vigorously stirring at -78 °C, add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise over 10-15 minutes. A color change may be observed. Stir the mixture at -78 °C for an additional 30 minutes to ensure complete formation of the lithiated intermediate.

-

Iodination: In a separate dry flask, dissolve molecular iodine (3.05 g, 12.0 mmol) in anhydrous THF (30 mL). Add this iodine solution dropwise to the reaction mixture at -78 °C. The deep purple color of the iodine solution should dissipate upon addition.

-

Warming: Once the iodine addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir at room temperature for 2-3 hours.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (~50 mL) to remove any unreacted iodine, followed by a wash with brine (~50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Product Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques. The expected data provides a self-validating checkpoint for the protocol.

| Analysis | Expected Outcome |

| Appearance | White to off-white solid or pale yellow oil. |

| Yield | 65-85% (typical for this type of reaction). [1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~6.1 (s, 1H, pyrazole C4-H), ~3.7 (s, 3H, N-CH₃), ~2.3 (s, 3H, C5-CH₃). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~150 (C5), ~140 (C3-I), ~110 (C4), ~35 (N-CH₃), ~12 (C5-CH₃). |

| Mass Spectrometry (ESI+) | m/z: Calculated for C₅H₈IN₂ [M+H]⁺: 222.98. Found: 222.98. |

Conclusion

While direct electrophilic iodination of 1,5-dimethyl-1H-pyrazole is thwarted by the ring's inherent electronic properties favoring C4 substitution, a directed ortho-metalation strategy provides a reliable and highly regioselective solution. By employing n-butyllithium to deprotonate the most acidic C3 position, a nucleophilic intermediate is generated in situ, which can be efficiently trapped with molecular iodine. This method exclusively yields the desired this compound, a valuable and versatile building block for further synthetic elaboration in drug discovery and materials science. The protocol described herein is robust, scalable, and grounded in well-established principles of modern organic synthesis.

References

-

Popov, A. V., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]

-

Waldo, J. P., et al. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Journal of Organic Chemistry. Available at: [Link]

-

Lellek, V., et al. (2018). "One-Pot" Synthesis of Pyrazoles from Ketones, Aldehydes, and Hydrazine. Synlett. Available at: [Link]

-

Štefane, B., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

-

El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Wikipedia. (2023). 3,5-Dimethylpyrazole. Wikipedia. Available at: [Link]

-

Bassyouni, F. A., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

An In-Depth Technical Guide to 3-iodo-1,5-dimethyl-1H-pyrazole: Properties, Synthesis, and Reactivity

Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous biologically active compounds and approved pharmaceuticals. Its derivatives exhibit a wide spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial properties. Within this versatile class of heterocycles, 3-iodo-1,5-dimethyl-1H-pyrazole emerges as a particularly valuable building block for drug discovery and materials science. The presence of a strategically positioned iodine atom on the pyrazole ring provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the facile construction of complex molecular architectures. This guide offers an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, providing researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this compound in their synthetic endeavors.

Core Chemical and Physical Properties

This compound is a halogenated heterocyclic compound whose utility is defined by its physicochemical characteristics. Understanding these properties is fundamental to its application in synthesis, including choices of solvents, reaction temperatures, and purification methods.

| Property | Value | Source |

| CAS Number | 1354706-38-9 | [1][2] |

| Molecular Formula | C₅H₇IN₂ | [1] |

| Molecular Weight | 222.03 g/mol | [1] |

| Appearance | Not specified; related iodopyrazoles are typically white to off-white or yellow crystalline solids or liquids. | |

| Melting Point | Data not available. For comparison, the related 3,5-dimethyl-4-iodo-1H-pyrazole has a melting point of 136-140 °C.[3] | |

| Boiling Point | Data not available. For comparison, the related 3-iodo-1-methyl-1H-pyrazole is a liquid. | |

| Solubility | Generally soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF). |

Synthesis of this compound

The synthesis of this compound can be approached through several logical pathways, typically involving either the direct iodination of the pre-formed 1,5-dimethyl-1H-pyrazole core or the N-methylation of a 3-iodo-5-methyl-1H-pyrazole precursor. The choice of route often depends on the availability and cost of the starting materials.

Conceptual Synthetic Workflow

A common and effective strategy involves a two-step process starting from 1,3-dicarbonyl compounds, which is a foundational method for pyrazole synthesis.

Sources

An In-Depth Technical Guide to 3-iodo-1,5-dimethyl-1H-pyrazole (CAS Number: 1354706-38-9)

Introduction and Physicochemical Properties

3-iodo-1,5-dimethyl-1H-pyrazole is a halogenated heterocyclic compound. The pyrazole ring, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, known for its diverse biological activities. The introduction of an iodine atom at the 3-position provides a versatile handle for further chemical modifications, particularly for carbon-carbon bond formation through cross-coupling reactions. The methyl groups at the 1 and 5-positions influence the molecule's lipophilicity, solubility, and steric profile, which can impact its biological activity and pharmacokinetic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1354706-38-9 | Vendor Information |

| Molecular Formula | C₅H₇IN₂ | Vendor Information |

| Molecular Weight | 222.03 g/mol | Vendor Information |

| SMILES | CC1=CC(=NN1C)I | [1] |

Synthesis and Spectroscopic Characterization

A definitive, peer-reviewed synthesis protocol for this compound is not currently available. However, the synthesis can be approached through the iodination of 1,5-dimethyl-1H-pyrazole. The regioselectivity of iodination on the pyrazole ring is influenced by the directing effects of the substituents.

Proposed Synthesis Workflow

The synthesis of this compound would likely proceed via a two-step process: the synthesis of the 1,5-dimethyl-1H-pyrazole precursor followed by its iodination.

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol for Iodination of Pyrazoles

The following is a generalized protocol for the iodination of pyrazoles, which would require optimization for the specific synthesis of this compound.

-

Dissolution: Dissolve the 1,5-dimethyl-1H-pyrazole starting material in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Addition of Iodinating Agent: Add an iodinating agent such as N-iodosuccinimide (NIS) or iodine (I₂) to the solution. The choice of iodinating agent and solvent can influence the regioselectivity of the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is typically quenched with a reducing agent like sodium thiosulfate solution to remove any unreacted iodine. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Spectroscopic Characterization

Specific spectroscopic data for this compound is not available in the public domain. However, based on the analysis of related pyrazole structures, the following spectral characteristics can be anticipated:

-

¹H NMR: The spectrum would be expected to show singlets for the two methyl groups (N-CH₃ and C-CH₃) and a singlet for the proton at the 4-position of the pyrazole ring.

-

¹³C NMR: The spectrum would display signals for the two methyl carbons, the three pyrazole ring carbons (including the carbon bearing the iodine), and the carbon at the 4-position. The carbon atom attached to the iodine would be expected to show a downfield shift.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (222.03 g/mol ).

Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its potential as a versatile building block for the synthesis of more complex molecules. The carbon-iodine bond is amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at the 3-position of the pyrazole ring.

Key Reactions

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the 3-position of the pyrazole and a variety of aryl or vinyl boronic acids or esters.

-

Sonogashira Coupling: This reaction allows for the coupling of the iodo-pyrazole with terminal alkynes, providing access to pyrazole-alkyne derivatives.[2][3]

-

Heck Coupling: This reaction can be used to form a carbon-carbon bond between the pyrazole and an alkene.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of various amine functionalities.

Caption: Key cross-coupling reactions of this compound.

Potential Applications in Medicinal Chemistry

The pyrazole nucleus is a common feature in many approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, anti-cancer, and anti-microbial agents. By using this compound as a starting material, medicinal chemists can rapidly generate libraries of novel pyrazole derivatives for screening against various biological targets. The ability to introduce diverse substituents at the 3-position allows for the fine-tuning of a compound's structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following handling precautions are based on general knowledge of iodo-aromatic compounds and should be supplemented with a compound-specific risk assessment.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a potentially valuable, yet under-explored, building block for medicinal chemistry and drug discovery. Its utility stems from the versatile reactivity of the carbon-iodine bond, which allows for the facile introduction of a wide array of functional groups through modern cross-coupling methodologies. While specific experimental data for this compound is scarce, the principles of pyrazole chemistry provide a solid foundation for its synthesis and application in the development of novel therapeutic agents. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential in the field of drug discovery.

References

[1] Easy To Use this compound Tool [zeRdxKtj]. (n.d.). Retrieved from [2] Mazeikaitė, R., Šadžiūtė, Ž., & Labanauskas, L. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [3] Mazeikaitė, R., Šadžiūtė, Ž., & Labanauskas, L. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Retrieved from [Link]

Sources

Spectroscopic C--H-N-I-P-S of 3-iodo-1,5-dimethyl-1H-pyrazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the spectroscopic data for the heterocyclic compound 3-iodo-1,5-dimethyl-1H-pyrazole. As a key intermediate in the synthesis of various pharmacologically active molecules, a thorough understanding of its structural and electronic properties through spectroscopic characterization is paramount for its effective utilization in drug discovery and development. This guide, compiled from a Senior Application Scientist's perspective, will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into the interpretation of its spectral features and the underlying molecular characteristics.

Introduction: The Significance of this compound in Medicinal Chemistry

Substituted pyrazoles are a well-established class of heterocyclic compounds that form the core scaffold of numerous drugs and biologically active molecules. Their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have made them a focal point of medicinal chemistry research. The introduction of an iodine atom at the 3-position of the 1,5-dimethyl-1H-pyrazole ring, as in the title compound, provides a versatile handle for further synthetic modifications, particularly for carbon-carbon and carbon-heteroatom bond-forming reactions like the Suzuki and Sonogashira couplings. This makes this compound a valuable building block for the creation of complex molecular architectures with potential therapeutic applications. Accurate and comprehensive spectroscopic data is the cornerstone of its chemical identity and purity assessment, ensuring the reliability and reproducibility of subsequent synthetic endeavors.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name this compound and CAS number 1354706-38-9, is characterized by a five-membered aromatic pyrazole ring substituted with an iodine atom at the C3 position, and two methyl groups at the N1 and C5 positions.

Caption: Molecular structure of this compound.

The following sections will provide a detailed breakdown of the expected and reported spectroscopic data for this molecule, based on analysis of related structures and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting three distinct signals corresponding to the two methyl groups and the lone proton on the pyrazole ring.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.3 - 6.5 | Singlet | 1H | H4 |

| ~ 3.7 - 3.9 | Singlet | 3H | N1-CH₃ |

| ~ 2.2 - 2.4 | Singlet | 3H | C5-CH₃ |

Interpretation:

-

H4 Proton: The proton at the C4 position is the only aromatic proton and is expected to appear as a singlet in the downfield region of the spectrum. Its chemical shift is influenced by the electron-withdrawing effect of the adjacent nitrogen atoms and the iodine atom.

-

N1-Methyl Protons: The methyl group attached to the N1 nitrogen is deshielded due to the electronegativity of the nitrogen atom and its proximity to the aromatic ring. This results in a singlet in the region of 3.7-3.9 ppm.

-

C5-Methyl Protons: The methyl group at the C5 position is generally observed at a more upfield position compared to the N1-methyl group, typically appearing as a singlet around 2.2-2.4 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 - 152 | C5 |

| ~ 110 - 114 | C4 |

| ~ 65 - 70 | C3 |

| ~ 35 - 38 | N1-CH₃ |

| ~ 12 - 15 | C5-CH₃ |

Interpretation:

-

C5 Carbon: The C5 carbon, being attached to a nitrogen and a methyl group within the aromatic ring, is expected to be the most downfield of the pyrazole ring carbons.

-

C4 Carbon: The C4 carbon will resonate at a chemical shift typical for an sp² carbon in a heterocyclic aromatic system.

-

C3 Carbon: The C3 carbon is directly bonded to the highly electronegative iodine atom. This "heavy atom effect" causes a significant upfield shift, making it the most shielded of the ring carbons.

-

Methyl Carbons: The chemical shifts of the N1-methyl and C5-methyl carbons are in the typical aliphatic region, with the N1-methyl carbon appearing slightly more downfield due to the direct attachment to the nitrogen atom.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 2980 - 2850 | Medium | C-H stretching (aliphatic) |

| 1550 - 1450 | Strong | C=N and C=C stretching (pyrazole ring) |

| 1450 - 1350 | Medium | C-H bending (methyl) |

| ~ 1050 | Medium | C-N stretching |

| Below 700 | Medium-Strong | C-I stretching |

Interpretation:

The IR spectrum will be characterized by the aromatic C-H stretching vibrations above 3000 cm⁻¹, and the aliphatic C-H stretching of the methyl groups just below 3000 cm⁻¹. The strong absorptions in the 1550-1450 cm⁻¹ region are characteristic of the pyrazole ring stretching vibrations. The presence of the carbon-iodine bond is indicated by a stretching vibration in the far-infrared region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 222, corresponding to the molecular weight of this compound (C₅H₇IN₂).

-

Isotopic Pattern: The presence of iodine will result in a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments, as iodine has one stable isotope, ¹²⁷I.

-

Major Fragmentation Pathways:

Caption: Plausible fragmentation pathways for this compound in mass spectrometry.

Interpretation:

The primary fragmentation is expected to involve the loss of the iodine radical to give a stable pyrazolium cation at m/z 95. Loss of a methyl radical from the molecular ion would result in a fragment at m/z 207. Another common fragmentation pathway for nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN), which would lead to a fragment at m/z 195.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural determination. The following are generalized experimental protocols for the characterization of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Scan a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data of this compound provides a definitive fingerprint for its identification and structural confirmation. A combined analysis of NMR, IR, and MS spectra allows for an unambiguous assignment of its chemical structure, which is a critical step in its application as a synthetic intermediate in drug discovery and materials science. The methodologies and interpretative guidance provided in this technical guide are intended to support researchers in the accurate characterization of this important heterocyclic compound.

References

biological activity of 3-iodo-1,5-dimethyl-1H-pyrazole derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Iodo-1,5-Dimethyl-1H-Pyrazole Derivatives

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of compounds with diverse pharmacological activities.[1] This guide delves into the specific, yet underexplored, class of this compound derivatives. We provide a comprehensive exploration of their synthetic viability, potential biological activities, and the state-of-the-art methodologies required for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a strategic overview and detailed, field-proven protocols to unlock the therapeutic potential of this promising chemical scaffold. We will focus on two primary areas of investigation where pyrazole derivatives have shown significant promise: oncology and microbiology.[2][3]

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This unique electronic configuration confers a remarkable versatility, making them "privileged scaffolds" in drug discovery.[2] Compounds incorporating the pyrazole moiety have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][4][5] Several FDA-approved drugs, particularly tyrosine kinase inhibitors like Crizotinib and Avapritinib, feature a pyrazole core, underscoring its pivotal role in the development of effective cancer therapies.[2]

The focus of this guide, the This compound scaffold, introduces a key feature: a halogen atom at the 3-position. The iodine atom is not merely a substituent; it is a highly versatile synthetic handle. Its presence allows for a wide array of cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck), enabling the rapid generation of diverse chemical libraries.[6][7] This strategic placement facilitates systematic Structure-Activity Relationship (SAR) studies, which are crucial for optimizing lead compounds.

Synthesis and Derivatization Strategy

A robust and efficient synthetic route is the foundation of any drug discovery program. For this compound derivatives, a logical and scalable pathway is proposed, leveraging established chemical principles.

Proposed Synthesis of the Core Scaffold

The synthesis begins with the construction of the 3,5-dimethyl-1H-pyrazole ring, a straightforward condensation reaction between acetylacetone and hydrazine hydrate.[8] The subsequent N-alkylation and regioselective iodination steps are critical for arriving at the target scaffold.

Caption: Proposed synthetic workflow for this compound and its derivatives.

Causality Behind Experimental Choices:

-

N-Methylation: The use of a methylating agent like methyl iodide introduces the methyl group at the N1 position. This step is crucial as N-substitution can significantly impact the molecule's pharmacokinetic properties and binding affinity.

-

Regioselective Iodination: Direct iodination of the pyrazole ring can be unselective. A common strategy to achieve regioselectivity is through lithiation followed by quenching with an iodine source.[9] Using n-butyllithium (n-BuLi) at low temperatures (-78 °C) deprotonates the most acidic proton (at C5), but steric hindrance from the adjacent N-methyl group can favor lithiation at the C3 position, which upon quenching with iodine (I₂) yields the desired 3-iodo isomer. This level of control is paramount for building a structurally defined library.

Anticancer Activity: Screening and Mechanism of Action

The prevalence of the pyrazole core in approved anticancer drugs makes oncology a primary area of investigation for these new derivatives.[10] Pyrazoles are known to inhibit a variety of targets crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and tubulin.[2][10]

Primary Screening: Cytotoxicity Assessment

The initial step is to determine whether the synthesized compounds exhibit cytotoxic effects against cancer cells. The MTT assay is a robust, colorimetric method for assessing cell viability.[11] It measures the metabolic activity of cells, which is directly proportional to the number of living cells.[12]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

-

Cell Seeding: Plate adherent cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[13] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[14] Incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][14]

-

Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[12]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: IC₅₀ Values

Quantitative data from cytotoxicity screens should be summarized in a clear, tabular format for easy comparison.

| Compound ID | Scaffold Modification | Cancer Cell Line | IC₅₀ (µM) |

| REF-01 | Doxorubicin (Control) | MCF-7 | 0.8 |

| PZD-001 | Core Scaffold | MCF-7 | > 100 |

| PZD-002 | Phenylacetylene | MCF-7 | 15.2 |

| PZD-003 | 4-Fluorophenylboronic acid | MCF-7 | 9.8 |

| REF-01 | Doxorubicin (Control) | A549 | 1.2 |

| PZD-001 | Core Scaffold | A549 | > 100 |

| PZD-002 | Phenylacetylene | A549 | 22.5 |

| PZD-003 | 4-Fluorophenylboronic acid | A549 | 12.1 |

| Table 1: Hypothetical cytotoxicity data for pyrazole derivatives. |

Antimicrobial Activity: A Defense Against Resistance

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, with some acting by inhibiting essential bacterial processes like cell wall synthesis.[4][15]

Primary Screening: Antimicrobial Susceptibility Testing

The agar well diffusion method is a widely used preliminary test to screen for antimicrobial activity. It provides a qualitative assessment of a compound's ability to inhibit microbial growth, visualized as a "zone of inhibition."

Detailed Protocol: Agar Well Diffusion Assay

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[4][16]

-

Seeding: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

-

Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the seeded agar plates.

-

Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well. Include a negative control (solvent only) and a positive control (a standard antibiotic like Chloramphenicol).[4]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48 hours for fungi.

-

Data Acquisition: Measure the diameter (in mm) of the clear zone of growth inhibition around each well.

Data Presentation: Zone of Inhibition

Results from the agar well diffusion assay are typically presented in a table comparing the zones of inhibition for different compounds against various microorganisms.

| Compound ID | Gram (+) S. aureus | Gram (-) E. coli | Fungus C. albicans |

| Zone of Inhibition (mm) | Zone of Inhibition (mm) | Zone of Inhibition (mm) | |

| REF-Ab | 25 (Chloramphenicol) | 22 (Chloramphenicol) | N/A |

| REF-Af | N/A | N/A | 20 (Clotrimazole) |

| PZD-001 | 0 | 0 | 0 |

| PZD-002 | 14 | 10 | 8 |

| PZD-003 | 18 | 15 | 12 |

| Table 2: Hypothetical antimicrobial activity data for pyrazole derivatives. |

Elucidating Mechanism of Action (MoA) with Computational Chemistry

Once active compounds ("hits") are identified, the next crucial step is to understand how they work. Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein.[17] This provides invaluable insight into the plausible mechanism of action and guides the rational design of more potent and selective analogs.[18]

Caption: Integrated workflow for Hit-to-Lead optimization using molecular docking.

For example, if a pyrazole derivative shows potent anticancer activity, it could be docked into the ATP-binding pocket of a known cancer-related kinase like CDK2. The docking results might reveal that the pyrazole's nitrogen atoms form critical hydrogen bonds with the hinge region of the kinase, a common binding mode for inhibitors.[17] This knowledge allows chemists to design new derivatives that enhance these interactions, potentially leading to a more potent compound.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for novel drug discovery. The synthetic tractability provided by the 3-iodo group allows for extensive chemical exploration. This guide provides a foundational strategy for researchers to systematically synthesize, screen, and evaluate these derivatives for potential anticancer and antimicrobial activities. The integration of robust in-vitro assays with in-silico molecular modeling provides a powerful, efficient paradigm for advancing from initial hits to promising lead candidates. Future work should focus on expanding the derivative library, performing broader screens against diverse cancer cell lines and microbial panels, and conducting in-depth biochemical and biophysical assays to validate the targets identified through computational methods.

References

-

Al-Adiwish, W. M., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]

-

Gomez, G., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

-

Li, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

-

Patel, D. C., et al. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

-

Singh, P., & Kumar, A. (2022). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

-

Unknown. (2023). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

-

Kakatiya University. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Open Research@CSIR-NIScPR. [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

-

Kumar, A., et al. (2014). Current status of pyrazole and its biological activities. PubMed Central. [Link]

-

Cipinys, K., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

-

El-Gazzar, M. G., et al. (2023). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry (RSC Publishing). [Link]

-

Abramkin, S. A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]

-

Singh, U. P., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed Central. [Link]

-

Al-shareefi, A. H., et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Al-Salahi, R., et al. (2016). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]

-

Unknown. (2020). Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. ResearchGate. [Link]

-

Unknown. (2016). New pyrazole derivatives of potential biological activity. ResearchGate. [Link]

-

Beaud, R., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PubMed Central. [Link]

-

da Silva, C. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed Central. [Link]

-

Boukli, F., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry. [Link]

-

Unknown. (n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]

-

Al-Ostath, R. A., et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Taylor & Francis Online. [Link]

-

Unknown. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]

-

Unknown. (2023). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Al-Adiwish, W. M., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PubMed Central. [Link]

-

Cankılıç, M. Y., et al. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science. [Link]

-

Unknown. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

-

Unknown. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]

-

Unknown. (2024). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 3. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. tsijournals.com [tsijournals.com]

- 9. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. atcc.org [atcc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

Introduction: The Strategic Value of Iodinated Pyrazoles

An In-Depth Technical Guide to the Electrophilic Iodination of 1,5-Dimethyl-1H-Pyrazole

Abstract: This technical guide provides a comprehensive overview of the electrophilic iodination of 1,5-dimethyl-1H-pyrazole to synthesize 4-iodo-1,5-dimethyl-1H-pyrazole. The document delves into the fundamental principles governing the regioselectivity of the reaction, offers a comparative analysis of prevalent iodination methodologies, and presents detailed, field-proven experimental protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage iodinated pyrazoles as versatile synthetic intermediates.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional materials[1][2]. The introduction of an iodine atom onto the pyrazole ring, specifically at the 4-position, transforms it into a highly valuable synthetic building block. The carbon-iodine bond serves as a versatile functional handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures[3][4]. 1,5-Dimethyl-1H-pyrazole is a simple yet representative substrate whose reactivity provides a clear model for understanding the principles of electrophilic substitution on this important heterocyclic system. This guide will elucidate the pathway to its selective iodination.

Part 1: The Underlying Chemistry: Reactivity and Regioselectivity

The predictable outcome of the iodination of 1,5-dimethyl-1H-pyrazole is a direct consequence of the inherent electronic properties of the pyrazole ring. Electrophilic aromatic substitution is the operative mechanism, and its regioselectivity is dictated by the stability of the cationic intermediate (also known as the sigma complex or Wheland intermediate).

The C4 Position: The Nucleophilic Epicenter

In the pyrazole ring, the two adjacent nitrogen atoms significantly influence the electron density distribution. The N1 nitrogen is pyrrole-like, contributing its lone pair to the aromatic sextet, while the N2 nitrogen is pyridine-like, with its lone pair oriented in the plane of the ring. This arrangement leads to a general decrease in electron density at the C3 and C5 positions relative to the C4 position[1].

Consequently, electrophilic attack occurs preferentially at the C4 position. Attack at this site allows the positive charge in the resulting sigma complex to be delocalized across the N1-C5-C4-C3 backbone without placing a destabilizing positive charge on the electron-deficient, pyridine-like N2 nitrogen. In contrast, attack at C3 or C5 would generate a highly unfavorable resonance structure where the N2 nitrogen bears a positive charge, disrupting its stable azomethine character[5]. The presence of electron-donating methyl groups at the N1 and C5 positions further enhances the nucleophilicity of the ring, facilitating the reaction at the C4 position.

The mechanism proceeds in two classical steps:

-

Attack by the Electrophile: The π-system of the pyrazole ring attacks the electrophilic iodine species (E⁺, here I⁺) to form the sigma complex.

-

Deprotonation: A base removes the proton from the C4 position, restoring the aromaticity of the ring and yielding the final product.

Caption: Figure 1: Mechanism of Electrophilic Iodination at C4.

Part 2: A Comparative Analysis of Iodination Protocols

The choice of iodinating agent is critical and depends on factors such as substrate reactivity, desired reaction conditions (e.g., temperature, pH), and scalability. Several systems are routinely employed for the iodination of pyrazoles, each with distinct advantages and operational considerations.

| Iodination System | Reagents & Conditions | Causality & Field Insights | Advantages | Disadvantages |

| Iodine/Oxidant | I₂ + H₂O₂ in H₂O, RT[6][7] | The oxidant generates a more potent electrophile (I⁺ or polarized I₂) in situ. H₂O₂ is a "green" choice, producing only water as a byproduct. | Environmentally friendly, mild conditions, cost-effective. | May be slow for deactivated pyrazoles; requires careful control of oxidant stoichiometry. |

| Iodine/CAN | I₂ + Ceric Ammonium Nitrate in MeCN, reflux[3][8] | CAN is a powerful single-electron oxidant that facilitates the formation of the electrophilic iodine species. It is highly effective and regioselective. | High yields, excellent regioselectivity, reliable for various substrates. | Requires stoichiometric amounts of a heavy metal salt, leading to waste disposal concerns. |

| N-Iodosuccinimide (NIS) | NIS + Acid (e.g., TFA, H₂SO₄) in AcOH or DCM, 25-80 °C[3][9] | NIS is a mild, solid source of electrophilic iodine. The acid catalyst protonates the succinimide carbonyl, increasing the electrophilicity of the iodine atom. | Easy to handle solid, mild conditions, high yields. The acid catalyst allows for tuning of reactivity. | More expensive than I₂; requires an acid catalyst which may not be compatible with all functional groups. |

| Iodine Monochloride (ICl) | ICl + Base (e.g., Li₂CO₃) in DCM, RT[4][10] | ICl is a pre-polarized, highly reactive iodinating agent (Iδ⁺-Clδ⁻). The base is necessary to neutralize the HCl byproduct. | Very reactive, suitable for deactivated systems; fast reaction times. | Highly corrosive and moisture-sensitive; requires careful handling. |

Part 3: Field-Proven Experimental Methodologies

The following protocols are robust, reproducible methods for the synthesis of 4-iodo-1,5-dimethyl-1H-pyrazole[11].

Protocol A: Green Iodination using Iodine and Hydrogen Peroxide

This method is prized for its operational simplicity and minimal environmental impact, utilizing water as a solvent and producing water as the primary byproduct[6][7].

Reagents & Equipment:

-

1,5-Dimethyl-1H-pyrazole (1.0 eq)[12]

-

Iodine (I₂) (0.5 eq)

-

30% Hydrogen Peroxide (H₂O₂) (0.6 eq)

-

Deionized Water

-

Ethyl Acetate

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 1,5-dimethyl-1H-pyrazole (1.0 mmol, 96.1 mg).

-

Add deionized water (5 mL) to suspend the pyrazole.

-

Add iodine (0.5 mmol, 127 mg) to the suspension.

-

While stirring vigorously, add 30% hydrogen peroxide (0.6 mmol, 68 µL) dropwise at room temperature.

-

Continue stirring at room temperature. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 2-4 hours). The disappearance of the dark iodine color is also a good indicator of reaction completion.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate until the solution becomes colorless. This step removes any unreacted iodine.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to afford pure 4-iodo-1,5-dimethyl-1H-pyrazole.

Protocol B: Iodination using N-Iodosuccinimide (NIS)

This protocol is highly reliable and particularly useful for pyrazoles that may be less reactive. The use of an acid co-reagent enhances the electrophilicity of the iodine source[3][6].

Reagents & Equipment:

-

1,5-Dimethyl-1H-pyrazole (1.0 eq)[12]

-

N-Iodosuccinimide (NIS) (1.1 eq)[13]

-

Trifluoroacetic Acid (TFA) (catalytic amount, e.g., 0.1 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1,5-dimethyl-1H-pyrazole (1.0 mmol, 96.1 mg) in dichloromethane (10 mL).

-

Add N-Iodosuccinimide (1.1 mmol, 247 mg) to the solution.

-

Add trifluoroacetic acid (0.1 mmol, 7.7 µL) to the mixture.

-

Stir the reaction at room temperature. Monitor its progress by TLC. For this activated substrate, the reaction is typically complete within 1-2 hours.

-

Upon completion, dilute the reaction mixture with additional DCM (15 mL).

-

Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous sodium thiosulfate (1 x 15 mL) to remove excess iodine and unreacted NIS, followed by saturated aqueous sodium bicarbonate (2 x 15 mL) to neutralize the TFA.

-

Wash the organic layer with brine (1 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting crude material by flash chromatography to yield the desired product.

Conclusion

The electrophilic iodination of 1,5-dimethyl-1H-pyrazole is a high-yielding and regioselective transformation that proceeds reliably at the C4 position. The choice of methodology can be tailored to specific laboratory constraints and objectives. For environmentally conscious and cost-effective syntheses, the I₂/H₂O₂ system in water is an excellent choice. For maximum reliability and control, particularly when dealing with a broader range of substituted pyrazoles, the NIS/acid system offers a robust and versatile alternative. The resulting 4-iodo-1,5-dimethyl-1H-pyrazole is a powerful intermediate, poised for further elaboration into more complex and functionally diverse molecules for applications in drug discovery and beyond.

References

-

Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 9225-9229. Available from: [Link]

-

Tumkevičius, S., et al. (2009). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2010(5), 145-163. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 18, 2026, from [Link]

-

Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available from: [Link]

-

University of Calicut. (2018). PYRAZOLE. Available from: [Link]

-

Chemistry Stack Exchange. (2023). Pyrazole iodination. Retrieved January 18, 2026, from [Link]

-

Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12383785, 4-Iodo-1,5-dimethyl-1H-pyrazole. Retrieved January 18, 2026, from [Link].

-

Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. Available from: [Link]

-

Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved January 18, 2026, from [Link]

-

The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Supporting Information. Available from: [Link]

-

Knochel, P., et al. (2006). Synthesis of 4-Substituted 1-(Benzyloxy)pyrazoles via Iodine−Magnesium Exchange of 1-(Benzyloxy)-4-iodopyrazole. The Journal of Organic Chemistry, 71(25), 9194–9203. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136502, 1,5-Dimethylpyrazole. Retrieved January 18, 2026, from [Link].

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved January 18, 2026, from [Link]

-

Hordiyenko, O., et al. (2011). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. Synthetic Communications, 41(19), 2848-2856. Available from: [Link]

-

Wan, J-P., et al. (2023). Iodobenzene-Catalyzed Synthesis of Fully Functionalized NH-Pyrazoles and Isoxazoles from α,β-Unsaturated Hydrazones and Oximes via 1,2-Aryl Shift. Organic Letters, 25(51), 9143–9148. Available from: [Link]

-

Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved January 18, 2026, from [Link]

-

Wan, J-P., et al. (2019). Metal-Free Iodine-Catalyzed Synthesis of Fully Substituted Pyrazoles and Its Sulphenylation. The Journal of Organic Chemistry, 84(15), 9844–9852. Available from: [Link]

-

Krasnokutskaya, E. A., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry, 43, 1343–1348. Available from: [Link]

-

Barlin, G. B. (1976). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society, 98(22), 6889-6895. Available from: [Link]

-

Abrigach, F., et al. (2014). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. Available from: [Link]

-

Gadhwal, S., et al. (2009). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters, 50(44), 6064-6066. Available from: [Link]

-

ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic.... Retrieved January 18, 2026, from [Link]

-

Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Heterocyclic Chemistry. Available from: [Link]

-

Larock, R. C., et al. (2007). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 72(1), 18-23. Available from: [Link]

-

TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. Available from: [Link]

-

Organic Chemistry Research. (2025). Synthesis of Trisubstituted Pyrazoles via Intramolecular C−H Amination. Organic Chemistry Research. Available from: [Link]

-

Jasiński, M., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available from: [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Iodo-1,5-dimethyl-1H-pyrazole | C5H7IN2 | CID 12383785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1,5-Dimethylpyrazole | C5H8N2 | CID 136502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. N-Iodosuccinimide (NIS) [organic-chemistry.org]

The Synthetic Versatility of 3-iodo-1,5-dimethyl-1H-pyrazole: A Technical Guide for Researchers

An In-depth Exploration of a Key Building Block in Modern Chemistry

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have rendered it a "privileged scaffold" in drug discovery. Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] A notable example is Celecoxib, a selective COX-2 inhibitor widely used for the treatment of arthritis. Furthermore, the pyrazole core is integral to the development of agrochemicals and functional organic materials.[3]

This technical guide focuses on a particularly valuable, yet underexplored, derivative: 3-iodo-1,5-dimethyl-1H-pyrazole . The introduction of an iodine atom at the 3-position transforms the pyrazole ring into a versatile synthetic intermediate. The carbon-iodine bond serves as a reactive handle for a variety of powerful cross-coupling reactions, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures. This guide will provide a comprehensive overview of the synthesis, characterization, chemical reactivity, and applications of this compound, with the aim of equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize this potent building block.

Synthesis and Characterization

Proposed Synthetic Route

The most plausible and efficient synthesis of this compound involves a two-step process, starting from the readily available acetylacetone and methylhydrazine.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole

The initial step involves the condensation of acetylacetone with methylhydrazine. This is a classic Knorr pyrazole synthesis, which typically proceeds in high yield.

Experimental Protocol: Synthesis of 1,5-dimethyl-1H-pyrazole

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq) and a suitable solvent such as ethanol or glacial acetic acid.

-

Slowly add methylhydrazine (1.0-1.1 eq) to the stirred solution. The reaction is often exothermic, so controlled addition is recommended.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography on silica gel to afford 1,5-dimethyl-1H-pyrazole as a colorless liquid.

Step 2: Iodination of 1,5-dimethyl-1H-pyrazole

The second step is the regioselective iodination of the 1,5-dimethyl-1H-pyrazole at the C3 position. The directing effects of the two methyl groups favor electrophilic substitution at the less sterically hindered C4 position. However, iodination at C3 can be achieved under specific conditions. One of the most effective methods for the iodination of pyrazoles is the use of iodine in the presence of an oxidizing agent, such as iodic acid (HIO₃) or hydrogen peroxide (H₂O₂).

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask, dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent like glacial acetic acid or an alcohol.

-

Add iodine (I₂) (1.0-1.2 eq) to the solution.

-

Slowly add a solution of iodic acid (HIO₃) or another suitable oxidizing agent to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

After filtration and removal of the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel to yield this compound.

Characterization and Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~2.2-2.4 (s, 3H, C5-CH₃), ~3.6-3.8 (s, 3H, N1-CH₃), ~6.0-6.2 (s, 1H, C4-H) |

| ¹³C NMR | δ (ppm): ~10-12 (C5-CH₃), ~35-37 (N1-CH₃), ~90-95 (C3-I), ~110-115 (C4), ~148-152 (C5) |

| Mass Spec (EI) | M⁺ at m/z 222 |

| IR (KBr) | ν (cm⁻¹): ~3100-3000 (C-H aromatic), ~2950-2850 (C-H aliphatic), ~1550-1450 (C=C, C=N ring stretching) |

Chemical Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the reactivity of its carbon-iodine bond. This functionality makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-iodo-1,5-dimethyl-1H-pyrazole

Introduction: The Strategic Importance of the Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal framework for designing potent and selective therapeutic agents.[3] The synthesis of substituted pyrazoles is, therefore, a critical endeavor for researchers in drug development. Among the various synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the pyrazole ring.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki coupling reaction with 3-iodo-1,5-dimethyl-1H-pyrazole. We will delve into the mechanistic rationale behind experimental choices, present detailed and validated protocols, and offer practical troubleshooting advice to navigate potential challenges. The aim is to empower researchers to efficiently synthesize a library of novel 3-substituted-1,5-dimethyl-1H-pyrazole derivatives for downstream applications in drug discovery and materials science.

Mechanistic Considerations and Key Parameter Optimization

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base.[6] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Causality Behind Experimental Choices

The success of the Suzuki coupling with this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent system.

-

The Halide: The carbon-iodine bond in this compound is relatively weak, facilitating the initial oxidative addition step. However, iodopyrazoles can be prone to a side reaction known as dehalogenation (or protodeiodination), where the iodine atom is replaced by a hydrogen atom.[4] This is particularly a concern with electron-rich heterocyclic systems. Therefore, reaction conditions must be optimized to favor the cross-coupling pathway over this undesired side reaction.

-

The Palladium Catalyst and Ligand: The choice of the palladium source and its coordinating ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a Pd(II) precatalyst, such as Pd(OAc)₂, in combination with a bulky, electron-rich phosphine ligand. Ligands like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have proven highly effective in promoting the coupling of challenging substrates, including electron-rich heterocycles.[4] The bulk of the ligand facilitates the reductive elimination step, while its electron-donating nature promotes the oxidative addition. Using a pre-formed catalyst complex, such as XPhos Pd G2, can also enhance reactivity and reproducibility.[4]

-

The Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[6] Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. For instance, while K₃PO₄ is a strong base, its effectiveness in anhydrous conditions can be dependent on the presence of trace amounts of water.[8]

-

The Solvent System: A mixture of an organic solvent and water is often employed. Solvents like 1,4-dioxane or toluene are common choices. The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid. The choice of solvent can also influence the solubility of the reactants and the catalyst, thereby affecting the reaction kinetics.

-

Reaction Temperature and Method: Conventional heating is a reliable method. However, microwave irradiation has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and reduced side product formation in shorter reaction times.[4]

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be necessary for specific boronic acids.

Protocol 1: Conventional Heating

This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

-

Add Pd(OAc)₂ (2-5 mol%) and XPhos (4-10 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (to achieve a substrate concentration of approximately 0.1 M).

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture at 80-100 °C with stirring for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This method is recommended for accelerating the reaction and potentially improving yields, especially for less reactive coupling partners.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid

-

XPhos Pd G2 precatalyst

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Deionized water

-

Microwave vial

Procedure:

-

To a microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), K₂CO₃ (2.0 equiv.), and XPhos Pd G2 (2.5 mol%).

-

Add ethanol and deionized water in a 4:1 ratio (to achieve a substrate concentration of approximately 0.2 M).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 135 °C for 30-60 minutes.[4]

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Figure 2: A generalized experimental workflow for the Suzuki coupling.

Data Presentation: Expected Scope and Yields